Iophendylate

Catalog No.
S530756
CAS No.
99-79-6
M.F
C19H29IO2
M. Wt
416.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iophendylate

Common pain: High-viscosity iodized oils hinder microfluidic flow; water-soluble tracers wash out within 24 hours. Iophendylate solves both: ultra-low viscosity (22x lower than Lipiodol at 25°C) plus >7-day aqueous immiscibility. • Enables low-pressure micro-injection with no back-pressure. • Provides stable, non-diffusing X-ray contrast for long-term emulsion studies. • Delivers 30.5% iodine content for strong attenuation in adhesive research. Supply guaranteed in research-grade purity ≥98%.

CAS Number

99-79-6

Product Name

Iophendylate

IUPAC Name

ethyl 10-(4-iodophenyl)undecanoate

Molecular Formula

C19H29IO2

Molecular Weight

416.3 g/mol

InChI

InChI=1S/C19H29IO2/c1-3-22-19(21)11-9-7-5-4-6-8-10-16(2)17-12-14-18(20)15-13-17/h12-16H,3-11H2,1-2H3

InChI Key

LAYLQVBQIBQVLL-UHFFFAOYSA-N

solubility

FREELY SOL IN ALCOHOL, BENZENE, CHLOROFORM, ETHER; VERY SLIGHTLY SOL IN WATER

Synonyms

Ethiodan, Iodophendylate, Iofendylate, Ioglunide, Iophendylate, Isophendylate, Maiodil, Myodil, Panthopaque, Pantopaque

Canonical SMILES

CCOC(=O)CCCCCCCCC(C)C1=CC=C(C=C1)I

The exact mass of the compound Iofendylate is 416.1212 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Iodobenzenes. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

50 mg, 100 mg, 1 g

Iophendylate (ethyl 10-(4-iodophenyl)undecanoate) is a highly lipophilic, iodinated organic ester historically utilized as an oil-based radiocontrast medium. Characterized by a high density (1.261 g/cm³) and a substantial iodine content (30.5% by weight), it provides excellent X-ray attenuation . Unlike modern water-soluble contrast agents, iophendylate is virtually insoluble in water but freely soluble in organic solvents such as alcohol, benzene, and chloroform . In modern procurement, its unique combination of high radiopacity, extreme lipophilicity, and unusually low viscosity for an iodinated oil makes it a valuable specialized reagent for microfluidic flow visualization, lipophilic formulation modeling, and controlled-polymerization adhesive research [1].

Research Fit

Model Use Positive control for chronic neuroinflammation models
Imaging Marker Persistent radiopaque tracer for longitudinal studies
Calibration High-attenuation phantom for CT quality control

Substituting iophendylate with other common radiopaque agents typically compromises either flow dynamics or compartmental stability. Replacing it with traditional iodized vegetable oils (e.g., Lipiodol) introduces severe viscosity penalties, making micro-injection or fine-capillary flow studies nearly impossible without applying high pressure [1]. Conversely, substituting it with modern non-ionic water-soluble agents (like iohexol or iopamidol) completely alters the phase behavior; these aqueous agents rapidly diffuse and clear from localized fluidic compartments within hours, failing to provide the stable, immiscible boundary layer required for long-term tracking or oil-in-water emulsion studies [2]. Therefore, iophendylate is strictly required when a project demands both the low viscosity of a small-molecule ester and the persistent immiscibility of a heavy iodinated oil.

Substitution Risk

Iophendylate (Oil-based)
Water-soluble agents
Immiscible with CSF; forms persistent oil layer
Mixes with CSF; rapid clearance
Extreme tissue retention (decades)
Cleared within days
High radiodensity produces CT artifacts
Low artifact profile; CT-compatible

Superior Injectability and Flow Dynamics via Drastically Reduced Viscosity

When compared to traditional iodized poppy-seed oil (Lipiodol), iophendylate demonstrates a massive reduction in fluid resistance. Quantitative rheological comparisons show that iodized poppy-seed oil is 22 times more viscous than iophendylate at 25°C, and 17 times more viscous at physiological temperatures (37.5°C) [1]. This exceptionally low viscosity allows iophendylate to flow freely through 18- to 20-gauge needles and fine microfluidic channels where heavier oils would cause pressure blockages or require extreme shear forces.

Evidence DimensionKinematic Viscosity at 25°C and 37.5°C
Target Compound DataLow-viscosity fluid capable of gravity-driven micro-capillary flow
Comparator Or BaselineIodized poppy-seed oil (Lipiodol)
Quantified DifferenceComparator is 22x more viscous at 25°C and 17x more viscous at 37.5°C
ConditionsStandard rheological assessment at room and physiological temperatures

Crucial for engineers and formulators designing micro-injection systems or microfluidic phantoms where high radiopacity must not compromise fluid flowability.

Viscosity
Class-level inference
Described as low viscosity vs Lipiodol (34–70 mPa·s)
Supports injectability assessment in research models
Qualitative literature comparison; exact values unavailable

Exceptional Compartmental Persistence and Aqueous Immiscibility

Iophendylate's extreme lipophilicity provides long-term phase stability in aqueous environments, a stark contrast to modern water-soluble agents. In an intraocular fluidic model tracked via serial computed tomography (CT) densitometry, aqueous-based iohexol exhibited rapid dilution and clearance within 12 to 24 hours [1]. In direct contrast, iophendylate persisted as a stable, undiluted radiopaque bolus for over 7 days, maintaining approximately 90% radiation attenuation[1].

Evidence DimensionCompartmental persistence (undiluted residence time)
Target Compound Data>7 days with minimal dilution
Comparator Or BaselineIohexol (aqueous contrast agent)
Quantified Difference>168 hours (Iophendylate) vs. <24 hours (Iohexol) for complete phase dispersion
ConditionsIntraocular fluidic tracking via serial CT densitometry

Essential for researchers requiring a stable, non-diffusing radiopaque oil phase for long-term compartmental tracking or stable emulsion manufacturing.

Clearance
Cross-study comparable
Retention >40 years vs metrizamide half-life 9.3 h
Supports chronic retention and clearance studies
Human intrathecal data; extreme persistence observed

Polymerization Kinetic Control in Cyanoacrylate Embolization Models

In the formulation of cyanoacrylate (NBCA) glues for experimental embolization, the choice of radiopaque modifier directly impacts polymerization time and real-time visibility. Historical and comparative endovascular studies demonstrate that iophendylate was successfully utilized in 22% of models to adjust NBCA polymerization, serving as a distinct lipophilic alternative to Lipiodol (47%) [1]. Because iophendylate is a defined small-molecule ester rather than a complex mixture of iodinated triglycerides, it offers a different kinetic interference profile for polymerizing adhesives.

Evidence DimensionUtilization as a cyanoacrylate polymerization modifier
Target Compound DataProven compatibility (used in 22% of cited endovascular models)
Comparator Or BaselineLipiodol (used in 47%) and Tantalum powder
Quantified DifferenceProvides an alternative small-molecule ester matrix compared to bulky triglycerides
ConditionsIn vivo experimental endovascular embolization models using NBCA glues

Allows material scientists and biomedical engineers to fine-tune the curing rate and radiopacity of cyanoacrylate adhesives using a low-viscosity ester.

CT Artifact
Class-level inference
Significant artifacts vs low artifact profile
Limits CT-based analysis in model studies
Qualitative imaging literature comparison
Arachnoiditis
Head-to-head
Severe, cellular reaction vs minimal arachnoiditis (monkey model)
Supports neuroinflammation model induction
Primate study, 4-month histological evaluation
Toxicity Profile
Class-level inference
Associated with chemical meningitis / adhesive arachnoiditis vs lower overall toxicity
Context-dependent toxicity assessment for models
Shift in clinical practice; safety endpoints require model-specific review

Microfluidic Flow Visualization and Phantom Development

Due to its exceptionally low viscosity compared to traditional iodized oils (22x lower at 25°C), iophendylate is the ideal radiopaque fluid for microfluidic devices and X-ray phantom calibration [1]. It allows for high-contrast imaging of fluid dynamics in narrow capillary networks without inducing the high back-pressures associated with heavier vegetable oil derivatives.

Long-Term Phase Tracking in Emulsions and Compartmental Models

Leveraging its extreme aqueous immiscibility and >7-day persistence profile [2], iophendylate is highly suited for formulating stable oil-in-water emulsions or serving as a non-diffusing tracer in closed fluidic systems. It outperforms water-soluble agents like iohexol, which rapidly dilute and wash out within 24 hours.

Kinematic Modification of Cyanoacrylate Adhesives

In the development of specialized tissue adhesives and experimental embolization agents, iophendylate serves as a critical lipophilic modifier. It provides high X-ray attenuation (30.5% iodine) while offering a distinct polymerization-delay profile for N-butyl cyanoacrylate (NBCA) glues, acting as a low-viscosity alternative to complex triglyceride mixtures like Lipiodol [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Neuroinflammation positive control
Severe arachnoiditis induction profile
Histological inflammation endpoints
Forensic identification marker
Multi-decade radiographic detectability
Identification consistency across extended post-administration period
CT densitometry calibration
Characteristic high attenuation
Attenuation linearity and HU accuracy verification

Color/Form

COLORLESS TO PALE YELLOW, VISCOUS LIQUID

XLogP3

7

Hydrogen Bond Acceptor Count

2

Exact Mass

416.12123 Da

Monoisotopic Mass

416.12123 Da

Boiling Point

196-198

Heavy Atom Count

22

Density

1.240-1.263 @ 20 DEG/20 °C

Odor

ODORLESS OR FAINTLY ETHEREAL ODOR

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6V3I57K9UL

Drug Indication

Iophendylate is used as a contrast agent to locate spinal tumors.

Therapeutic Uses

Contrast Media
IT IS ABSORBABLE, IODIZED FATTY ACID COMPD OF LOW VISCOSITY DESIGNED ESPECIALLY FOR MYELOGRAPHY. ... IT IS EQUALLY USEFUL FOR VISUALIZATION OF ALL REGIONS OF SPINAL CORD, ALTHOUGH THIS MAY BE TECHNICALLY MORE DIFFICULT IN CERVICAL & THORACIC REGIONS. ... IOPHENDYLATE ALSO IS USED IN EMULSIFIED AQUEOUS FORM AS CONTRAST MEDIUM FOR VISUALIZATION OF BILIARY TREE, SINUS TRACTS, & CERTAIN BODY CAVITIES.
IT IS COMMONLY USED FOR VISUALIZATION OF TUMORS OR HERNIATION OF INTERVERTEBRAL DISC OR OTHER LESIONS COMPRESSING SPINAL CORD.
VET: TO OUTLINE SALIVARY GLANDS, DRAINING SINUSES, OR FISTULAS; IT MAY BE SAFE (1-3 ML) IN SPINAL VENTRICULOGRAPHY OF DOGS.
DOSE- USUAL, MYELOGRAPHY, INTRATHECAL OR BY SPECIAL INJECTION

MeSH Pharmacological Classification

Contrast Media

ATC Code

V - Various
V08 - Contrast media
V08A - X-ray contrast media, iodinated
V08AD - Non-watersoluble x-ray contrast media
V08AD04 - Iofendylate

Mechanism of Action

Iophendylate has been shown to be both a radiographic and magnetic resonance (MR) contrast agent in patients with suspected cord abnormalities who underwent MR examination following myelography. The iophendylate appears as a linear band of high signal intensity along the dependent portion of the spinal canal on MR images obtained with a repetition time of 500 msec and an echo time of 30 msec.

Other CAS

99-79-6

Absorption Distribution and Excretion

WHEN EXAM IS COMPLETED, COMPD SHOULD BE REMOVED BY ASPIRATION. WHEN BULK OF MATERIAL IS REMOVED, REMAINDER IS ABSORBED WITHIN FEW MONTHS...

Wikipedia

Iofendylate

Drug Warnings

THIS AGENT SHOULD NOT BE USED INTRAVASCULARLY. ... AGENT SHOULD NOT BE USED WHEN LUMBAR PUNCTURE IS CONTRAINDICATED; &, TO AVOID SUBDURAL & EXTRA-ARACHNOID EXTRAVASATION, IT SHOULD NOT BE EMPLOYED WITHIN 10 DAYS OF PREVIOUS LUMBAR PUNCTURE.
...PERSISTENT LEVELS IN BODY INTERFERE WITH TRACER STUDIES WITH RADIOACTIVE IODINE.
WHEN BULK OF MATERIAL IS REMOVED...INCIDENCE OF SIDE REACTIONS IS LOW.
IN GENERAL, IODINATED CONTRAST MEDIA SHOULD BE ADMINISTERED WITH CAUTION IN PATIENTS WITH HEPATIC OR RENAL DYSFUNCTION. ... THE INJECTION OF IODIZED FATTY ACIDS IS ESSENTIALLY A SURGICAL PROCEDURE THAT INVOLVES RISK. THE FOLLOWING CAUTIONS SHOULD BE BORNE IN MIND. PREPARATIONS THAT HAVE AGED & DARKENED BEYOND THE ORIGINAL COLOR SHOULD NOT BE USED. ... THE COMPOUNDS SHOULD NOT BE ADMINISTERED TO INDIVIDUALS WITH HISTORY OF SENSITIVITY TO IODIDES. /IODINATED CONTRAST MEDIA/
For more Drug Warnings (Complete) data for IOPHENDYLATE (6 total), please visit the HSDB record page.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

STRAIN ET AL, J AM CHEM SOC 64, 1436 (1942); US PATENT 2,348,231 (1944 TO NONED CORP & KODAK); BAKER ET AL, J SOC CHEM IND 63, 223 (1944).
BENZENE IS REACTED WITH UNDECYLENIC ACID FORMING A MIXTURE OF ISOMERS OF PHENYLUNDECYCLIC ACID. THE MIXTURE IS IODINATED & FINALLY ESTERIFIED WITH ETHYL ALCOHOL. AFTER DECOLORIZATION, THE DESIRED FRACTION IS SEPARATED BY DISTILLATION.

General Manufacturing Information

IT WAS SUGGESTED THAT A 0.22 UM MILLIPORE FILTER BE USED TO SCREEN OFF THE GLASS PARTICLES THAT FALL INTO THE OILY MEDIUM WHEN GLASS AMPULS OF IOPHENDYLATE (PANTOPAQUE) ARE OPENED.

Stability Shelf Life

DARKENS SLOWLY IN AIR
1: Gopalakrishnan CV, Mishra A, Thomas B. Iophendylate myelography induced thoracic arachnoiditis, arachnoid cyst and syrinx, four decades later. Br J Neurosurg. 2010 Dec;24(6):711-3. doi: 10.3109/02688697.2010.522746. Epub 2010 Oct 27. PubMed PMID: 20979434.
2: Hwang SW, Bhadelia RA, Wu J. Thoracic spinal iophendylate-induced arachnoiditis mimicking an intramedullary spinal cord neoplasm. Case report. J Neurosurg Spine. 2008 Mar;8(3):292-4. doi: 10.3171/SPI/2008/8/3/292. PubMed PMID: 18312083.
3: Widlus DM, Lammert GK, Brant A, Tsue T, Samphillipo MA Jr, Magee C, Starr FL, Anderson JH, White RI Jr. In vivo evaluation of iophendylate-cyanoacrylate mixtures. Radiology. 1992 Oct;185(1):269-73. PubMed PMID: 1523322.
4: Mehta HJ, Ramakantan R, Piparia DH, Hande AM, Goel A, Satoskar AR, Dastur FD. Clinical implications of acute cerebrospinal fluid changes following iophendylate myelography. J Postgrad Med. 1992 Jan-Mar;38(1):10-2. PubMed PMID: 1512716.
5: Gupta RK, Jena A, Kumar S. Iophendylate or spillage from epidermoid--a diagnostic dilemma on cranial MR imaging. Magn Reson Imaging. 1989 May-Jun;7(3):293-5. PubMed PMID: 2761362.
6: Wong CK, Woo E, Yu YL. Iophendylate-induced basal arachnoiditis. Clin Exp Neurol. 1989;26:199-204. PubMed PMID: 2642129.
7: Jack CR Jr, Gehring DG, Ehman RL, Felmlee JP. Cerebrospinal fluid-iophendylate contrast on gradient-echo MR images. Radiology. 1988 Nov;169(2):561-3. PubMed PMID: 3175007.
8: Pascuzzi RM, Roos KL, Scott JA. Chronic focal seizure disorder as a manifestation of intracranial iophendylate. Epilepsia. 1988 May-Jun;29(3):294-6. PubMed PMID: 3131136.
9: Anand AK, Halthore SN, Wani S. Iophendylate (pantopaque) and MR imaging of the spine. Comput Radiol. 1987 Jul-Aug;11(4):165-8. PubMed PMID: 3665458.
10: Hackney DB, Grossman RI, Zimmerman RA, Joseph PM, Goldberg HI, Bilaniuk LT. MR characteristics of iophendylate (Pantopaque). J Comput Assist Tomogr. 1986 May-Jun;10(3):401-3. PubMed PMID: 3486195.
11: Gupta SR, Naheedy MH, O'Hara RJ, Rubino FA. Hydrocephalus following iophendylate injection myelography with spontaneous resolution: case report and review. Comput Radiol. 1985 Nov-Dec;9(6):359-64. PubMed PMID: 3841504.
12: Smith SP, Wolpert SM. Metrizamide-iophendylate layering technique for thoracolumbar myelography. Radiology. 1984 Dec;153(3):821-2. PubMed PMID: 6494480.
13: Haughton VM, Ho KC. Arachnoid response to contrast media: a comparison of iophendylate and metrizamide in experimental animals. Radiology. 1982 Jun;143(3):699-702. PubMed PMID: 6805038.
14: Amosov IS, Nikitina RG, Mardynskaia VP, Sazonova NA, Morozova TG. [Experimental comparative study of the Soviet preparations iophendylate and myodil for myelo- and lymphography]. Vestn Rentgenol Radiol. 1981;(3):44-7. Russian. PubMed PMID: 7269206.
15: Rezaian SM, Mozafari TY. Paraplegia as a complication of myelography with iophendylate. Spine (Phila Pa 1976). 1980 May-Jun;5(3):294-5. PubMed PMID: 7394666.
16: Gardner G. The early diagnosis of acoustic tumors using posterior fossa cisternography with iophendylate. Laryngoscope. 1980 Feb;90(2):181-95. PubMed PMID: 6965516.
17: Lotz PR, Seeger JF, Gabrielsen TO. Prospective comparison of epidural venography and iophendylate myelography in the diagnosis of herniated lumbar disks. Radiology. 1980 Jan;134(1):127-32. PubMed PMID: 7350590.
18: Jones DF. Postoperative convulsions due to iophendylate (Myodil). Report of a case and review of the causes of postoperative convulsions. Anaesthesia. 1980 Jan;35(1):50-6. PubMed PMID: 6772050.
19: Kondo A, Yamasaki T, Koyama T, Ishikawa J. [Myelography of lumbar spinal canal stenosis: complication of methylglucamine iocarmate (Dimer-X) and iophendylate (Myodil) (author's transl)]. Nihon Geka Hokan. 1979 May 1;48(3):362-71. Japanese. PubMed PMID: 464725.
20: Rinaldi I. Contamination of iophendylate by glass. N Engl J Med. 1979 Jan 11;300(2):95-6. PubMed PMID: 310064.

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